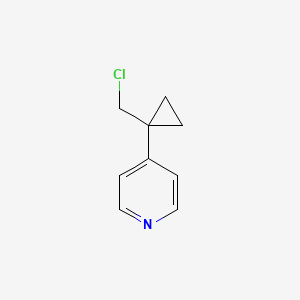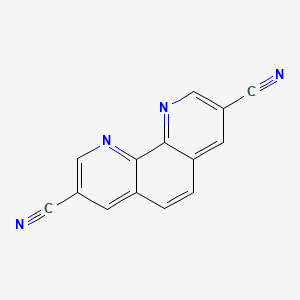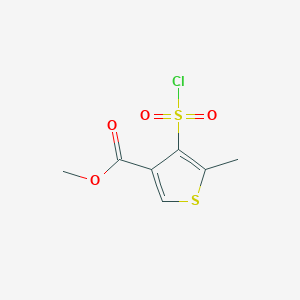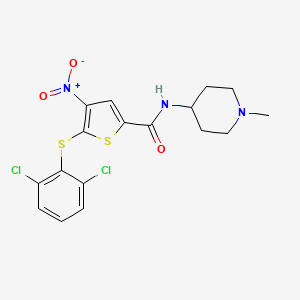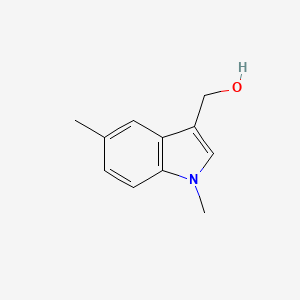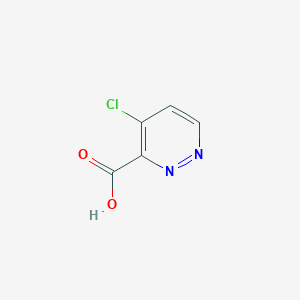![molecular formula C7H5N5 B12970609 4-Aminopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile](/img/structure/B12970609.png)
4-Aminopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Aminopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications in various fields. This compound is characterized by a fused ring system comprising a pyrrole and a triazine ring, with an amino group at the 4-position and a cyano group at the 7-position. The presence of these functional groups imparts distinct chemical properties, making it a valuable scaffold for drug discovery and other research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile typically involves multi-step processes starting from readily available starting materials. One common synthetic route includes the cyclization of pyrrole derivatives with appropriate reagents to form the triazine ring. For instance, the reaction of pyrrole with formamidine acetate and chloramine can yield the desired triazine compound . The reaction conditions often require careful control of temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, the purification of the final product is achieved through techniques such as crystallization, chromatography, and recrystallization to meet the required quality standards .
Chemical Reactions Analysis
Types of Reactions: 4-Aminopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino or cyano groups can be replaced by other functional groups.
Common Reagents and Conditions: The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
4-Aminopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
Mechanism of Action
The mechanism of action of 4-Aminopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical biological processes, leading to therapeutic effects. For instance, the compound has been shown to inhibit RNA-dependent RNA polymerase, an enzyme essential for the replication of RNA viruses . Additionally, it can interfere with kinase signaling pathways, which are crucial for cell proliferation and survival .
Comparison with Similar Compounds
4-Aminopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile can be compared with other similar compounds, such as:
Pyrrolo[2,1-f][1,2,4]triazine: The parent compound without the amino and cyano groups.
4-Aminopyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile: A closely related compound with the cyano group at a different position.
Pyrrolo[2,1-f][1,2,4]triazine derivatives: Various derivatives with different substituents on the pyrrole or triazine rings.
Uniqueness: The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and biological activities. The presence of both amino and cyano groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for drug discovery and other research applications .
Properties
Molecular Formula |
C7H5N5 |
|---|---|
Molecular Weight |
159.15 g/mol |
IUPAC Name |
4-aminopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile |
InChI |
InChI=1S/C7H5N5/c8-3-5-1-2-6-7(9)10-4-11-12(5)6/h1-2,4H,(H2,9,10,11) |
InChI Key |
RXHBQVDHJHMBMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C(=C1)C(=NC=N2)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






